molecular formula C17H19NO2 B10968318 N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide

N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B10968318
M. Wt: 269.34 g/mol
InChI Key: XGNIFQNUOJZWKD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a methoxyphenyl group and a propan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 2-methoxyaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-4-(propan-2-yl)benzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-4-(propan-2-yl)benzylamine.

    Substitution: Formation of N-(2-halophenyl)-4-(propan-2-yl)benzamide.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-4-(propan-2-yl)benzamide
  • N-(2-chlorophenyl)-4-(propan-2-yl)benzamide
  • N-(2-bromophenyl)-4-(propan-2-yl)benzamide

Uniqueness

N-(2-methoxyphenyl)-4-(propan-2-yl)benzamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density and potential for hydrogen bonding

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-8-10-14(11-9-13)17(19)18-15-6-4-5-7-16(15)20-3/h4-12H,1-3H3,(H,18,19)

InChI Key

XGNIFQNUOJZWKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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